molecular formula C7H6BrN3 B1440874 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 1263059-15-9

3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine

Cat. No. B1440874
M. Wt: 212.05 g/mol
InChI Key: XYIJUNUYMCAQTR-UHFFFAOYSA-N
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Description

3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine is a chemical compound with the CAS Number: 1263059-15-9 . It has a molecular weight of 212.05 . The IUPAC name for this compound is 3-bromo-5-methylpyrazolo[1,5-a]pyrimidine . It is usually stored at room temperature and comes in a powder form .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology .


Molecular Structure Analysis

The InChI code for 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine is 1S/C7H6BrN3/c1-5-2-3-11-7(10-5)6(8)4-9-11/h2-4,10H,1H2 . This indicates the presence of 7 carbon atoms, 6 hydrogen atoms, 1 bromine atom, and 3 nitrogen atoms in the molecule .


Physical And Chemical Properties Analysis

3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine is a powder that is stored at room temperature . It has a molecular weight of 212.05 .

Scientific Research Applications

Synthesis and Antiviral Activity

3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine has been utilized in the synthesis of various compounds with potential antiviral activities. For instance, it has been involved in the creation of 7-[(2-hydroxyethoxy)methyl]pyrazolo[3,4-d]pyrimidine analogues of sangivamycin and toyocamycin, which show activity against human cytomegalovirus and herpes simplex virus type 1 (Saxena et al., 1990).

Synthesis of Antagonists and Inhibitors

This compound is significant in the synthesis of 3-arylpyrazolo[1,5-a]pyrimidines, which are important for the development of CRHR1 antagonists. An efficient palladium-catalyzed synthesis has been investigated for this purpose (Majo et al., 2003). Additionally, it has been used in synthesizing various xanthine oxidase inhibitors, potentially offering therapeutic benefits for diseases like gout (Springer et al., 1976).

Development of Novel Derivatives and Synthesis Methods

Research has also focused on developing novel derivatives of pyrazolo[1,5-a]pyrimidine, offering insights into more efficient synthesis methods and potential new applications. For example, the synthesis of novel benzo[b]pyrazolo[5′,1′:2,3]pyrimido[4,5-e][1,4]thiazine derivatives has been achieved using 3-bromo-5-methylpyrazolo[1,5-a]pyrimidine as a starting point (Sheikhi-Mohammareh et al., 2016).

Antimicrobial and Antibacterial Applications

The compound has been instrumental in the synthesis of molecules with antimicrobial and antibacterial properties. Synthesis and antibacterial activities of novel 2,5-diphenylindolo[2,3-e]pyrazolo[1',5':3",4"]pyrimido[2",1"-c][1,2,4]triazines have been explored, demonstrating potential for treating bacterial infections (Atta et al., 2011).

Pharmaceutical and Medicinal Chemistry

In pharmaceutical and medicinal chemistry, 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine has shown its versatility. Its use in the synthesis of diverse compounds, such as adenosine cyclic 3',5'-monophosphate phosphodiesterase inhibitors, highlights its role in developing potential therapeutic agents (Novinson et al., 1975).

Safety And Hazards

The safety information for 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have been identified as strategic compounds for optical applications . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G . This suggests that there could be new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core in the future .

properties

IUPAC Name

3-bromo-5-methylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-2-3-11-7(10-5)6(8)4-9-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIJUNUYMCAQTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718768
Record name 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine

CAS RN

1263059-15-9
Record name 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-methylpyrazolo[1,5-a]pyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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